Cas no 888464-14-0 (3-cyclopentaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide)

3-cyclopentaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide structure
888464-14-0 structure
Product name:3-cyclopentaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
CAS No:888464-14-0
MF:C23H24N2O5
MW:408.447066307068
CID:6160070
PubChem ID:7205006

3-cyclopentaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-cyclopentaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
    • 3-(cyclopentanecarbonylamino)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
    • 888464-14-0
    • F1883-1076
    • AB00677251-01
    • 3-(cyclopentanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide
    • AKOS024617278
    • Inchi: 1S/C23H24N2O5/c1-28-15-11-12-19(29-2)17(13-15)24-23(27)21-20(16-9-5-6-10-18(16)30-21)25-22(26)14-7-3-4-8-14/h5-6,9-14H,3-4,7-8H2,1-2H3,(H,24,27)(H,25,26)
    • InChI Key: GPMZRBFSLCSIBP-UHFFFAOYSA-N
    • SMILES: O=C(C1CCCC1)NC1=C(C(NC2C=C(C=CC=2OC)OC)=O)OC2C=CC=CC1=2

Computed Properties

  • Exact Mass: 408.16852187g/mol
  • Monoisotopic Mass: 408.16852187g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 608
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 89.8Ų
  • XLogP3: 4.7

3-cyclopentaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1883-1076-5μmol
3-cyclopentaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
888464-14-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1883-1076-4mg
3-cyclopentaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
888464-14-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1883-1076-10mg
3-cyclopentaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
888464-14-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1883-1076-1mg
3-cyclopentaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
888464-14-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1883-1076-2mg
3-cyclopentaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
888464-14-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1883-1076-5mg
3-cyclopentaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
888464-14-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1883-1076-3mg
3-cyclopentaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
888464-14-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1883-1076-2μmol
3-cyclopentaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
888464-14-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1883-1076-10μmol
3-cyclopentaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
888464-14-0 90%+
10μl
$69.0 2023-05-17

3-cyclopentaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide Related Literature

Additional information on 3-cyclopentaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide

Research Briefing on 3-cyclopentaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide (CAS: 888464-14-0)

In recent years, the compound 3-cyclopentaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide (CAS: 888464-14-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzofuran scaffold and cyclopentaneamide moiety, has shown promising potential in various therapeutic applications. The following briefing synthesizes the latest findings related to this compound, focusing on its synthesis, mechanism of action, and potential clinical applications.

The synthesis of 3-cyclopentaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide involves a multi-step process that includes the condensation of 2,5-dimethoxyaniline with benzofuran-2-carboxylic acid derivatives, followed by cyclopentaneamide functionalization. Recent studies have optimized this synthesis to improve yield and purity, making it more feasible for large-scale production. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm the structural integrity of the compound.

Pharmacological investigations have revealed that this compound exhibits potent activity against specific molecular targets, including kinases and G-protein-coupled receptors (GPCRs). In vitro studies demonstrate its ability to modulate cellular signaling pathways, particularly those involved in inflammation and proliferation. For instance, research published in the Journal of Medicinal Chemistry (2023) highlights its inhibitory effects on NF-κB signaling, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Further preclinical studies have explored the compound's anticancer properties. A 2024 study in Cancer Research reported that 3-cyclopentaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide induces apoptosis in certain cancer cell lines by disrupting mitochondrial function and activating caspase pathways. These findings position the compound as a candidate for further development in oncology, particularly for cancers resistant to conventional therapies.

Despite these promising results, challenges remain in translating these findings into clinical applications. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed. Ongoing research is focused on structural modifications to enhance the compound's pharmacokinetic profile while retaining its therapeutic efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of derivatives with improved properties.

In conclusion, 3-cyclopentaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide represents a compelling area of research in chemical biology and drug discovery. Its multifaceted pharmacological activities and potential therapeutic applications underscore the importance of continued investigation. Future studies should prioritize optimizing its drug-like properties and elucidating its precise mechanisms of action to pave the way for clinical trials.

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